N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a carboxamide group
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The benzofuran moiety is then introduced through a series of reactions, including halogenation and subsequent coupling reactions. The final step involves the formation of the carboxamide group, which is typically achieved through the reaction of an amine with a carboxylic acid derivative .
Chemical Reactions Analysis
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran moiety, where halogen atoms can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzofuran moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other compounds that feature similar functional groups, such as:
Properties
Molecular Formula |
C20H16FN3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16FN3O4/c1-3-26-14-7-4-12(5-8-14)17-19(24-28-23-17)22-20(25)18-11(2)15-10-13(21)6-9-16(15)27-18/h4-10H,3H2,1-2H3,(H,22,24,25) |
InChI Key |
DAEGBMPHJGNUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.